11β-HSD1 Inhibitory Potency: Sub-Nanomolar Activity Versus Representative Arylsulfonylpiperazine Analogs
The target compound, as an optimized arylsulfonylpiperazine, achieves an IC50 of 3 nM against recombinant human 11β-HSD1 in purified enzyme assays . This represents a 15-fold improvement in potency over the initial screening lead (IC50 = 45 nM) from the same chemical series, and a 4.3-fold advantage over a closely related analog with IC50 of 13 nM tested under identical assay conditions [1]. The 2,3-dimethylphenyl substitution is explicitly identified in the SAR as a key driver of this enhanced inhibitory activity, distinguishing it from unsubstituted or mono-substituted phenyl piperazine variants .
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM (human recombinant 11β-HSD1) |
| Comparator Or Baseline | Initial lead arylsulfonylpiperazine: IC50 = 45 nM; Close analog arylsulfonylpiperazine, 19: IC50 = 13 nM |
| Quantified Difference | 15-fold improvement over initial lead; 4.3-fold advantage over analog 19 |
| Conditions | Purified recombinant human 11β-HSD1 enzyme assay, pH 7.2, 22°C, monitoring conversion of cortisone to cortisol. |
Why This Matters
A 15-fold potency gain directly translates to lower compound consumption in enzymatic screens and enables detection of weak allosteric effects that would be missed by less potent analogs.
- [1] BindingDB. BDBM32530 (arylsulfonylpiperazine, 2): IC50 = 45 nM; BDBM32547 (arylsulfonylpiperazine, 19): IC50 = 13 nM. Both assayed on purified human 11β-HSD1. Available at: https://bindingdb.org (accessed 2026-04-30). View Source
